The Strategic Role of 3-Isopropyl-1H-pyrazol-5(4H)-one (CAS 29211-67-4) in Advanced API Synthesis
The Strategic Role of 3-Isopropyl-1H-pyrazol-5(4H)-one (CAS 29211-67-4) in Advanced API Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazolone scaffold is a highly privileged pharmacophore. Specifically, 3-isopropyl-1H-pyrazol-5(4H)-one (CAS Number: 29211-67-4) serves as a critical synthetic intermediate and building block for a myriad of active pharmaceutical ingredients (APIs). Due to its unique tautomeric properties and the steric influence of the isopropyl group, this compound provides a versatile platform for developing targeted therapies, including kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.
This technical guide explores the physicochemical profiling, mechanistic synthesis, and pharmacological applications of 3-isopropyl-1H-pyrazol-5(4H)-one, providing field-proven protocols and causality-driven insights for drug development professionals.
Physicochemical Profiling and Structural Data
To effectively utilize 3-isopropyl-1H-pyrazol-5(4H)-one in complex synthetic workflows, researchers must understand its baseline physicochemical parameters. The compound exists in a tautomeric equilibrium between its keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms, heavily influenced by the solvent environment.
Table 1: Quantitative Chemical Properties
| Property | Value / Specification |
| IUPAC Name | 5-isopropyl-2,4-dihydro-3H-pyrazol-3-one |
| CAS Registry Number | 29211-67-4[1][2] |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol [2] |
| InChI Key | YXJMHLUZYAZADZ-UHFFFAOYSA-N[3] |
| Standard Purity (Commercial) | ≥ 97.0%[3] |
| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature[2][3] |
Mechanistic Synthesis Workflow
The synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one relies on the classic Knorr pyrazole synthesis methodology. It involves the condensation of a
Step-by-Step Experimental Protocol
Objective: Synthesize high-purity 3-isopropyl-1H-pyrazol-5(4H)-one.
-
Preparation of the Reaction Matrix: Dissolve 1.0 equivalent (e.g., 50 mmol) of ethyl 4-methyl-3-oxopentanoate in absolute ethanol (40 mL).
-
Causality: Absolute ethanol is selected as the solvent because it readily solubilizes both the hydrophobic
-keto ester and the hydrophilic hydrazine hydrate. Its boiling point (78°C) is ideal for driving the subsequent cyclization without causing thermal degradation of the pyrazolone ring[4].
-
-
Controlled Nucleophilic Addition: Cool the reaction flask to 0–5°C using an ice bath. Add 1.2 equivalents of hydrazine hydrate (64% or 80% solution) dropwise over 30 minutes under continuous stirring.
-
Causality: The initial nucleophilic attack of hydrazine on the ketone carbonyl is highly exothermic. Dropwise addition at low temperatures suppresses the formation of unwanted bis-hydrazone byproducts and ensures regioselective hydrazone formation[4].
-
-
Thermal Cyclization: Remove the ice bath and gradually heat the mixture to reflux (approx. 80°C) for 4 to 5 hours.
-
Causality: Refluxing provides the activation energy required for the intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazone attacks the ester carbonyl, expelling a molecule of ethanol and closing the 5-membered pyrazolone ring[5].
-
-
Isolation and Purification: Remove excess ethanol by distillation under reduced pressure. Pour the concentrated residue into ice water (100 mL) to induce precipitation. Filter the resulting solid, wash with cold diethyl ether, and dry under a vacuum.
Synthetic Pathway Visualization
Synthesis of 3-isopropyl-1H-pyrazol-5(4H)-one via Knorr condensation.
Pharmacological Relevance in Drug Development
As a Senior Application Scientist, I frequently evaluate the structural features that make a molecule a successful API candidate. The pyrazolone core of 3-isopropyl-1H-pyrazol-5(4H)-one is highly valued for its ability to act as a hydrogen bond donor and acceptor, allowing it to anchor securely within the ATP-binding pockets of various kinases and enzymes[7].
Kinase Inhibition (PI3K and SIRT)
Derivatives of pyrazol-5-ones have shown profound efficacy as selective inhibitors in oncology and immunology.
-
PI3K
Inhibitors: Pyrazolone derivatives are utilized to synthesize pyrazolo[1,5-a]pyrimidines, which act as potent PI3Kngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> inhibitors (IC50 in the low nanomolar range). These are actively developed for asthma, COPD, and breast cancer treatments[7]. The oxygen atom of the pyrazolone tautomer frequently forms a critical hydrogen bond in the hinge-binding motif of the kinase[7]. -
Sirtuin (SIRT) Inhibitors: Pyrazolone analogues (such as Cambinol derivatives) inhibit SIRT1 and SIRT2, inducing hyperacetylation of p53 and triggering apoptosis in B-cell lymphoma cells[8].
Mechanism of Action Visualization
Mechanism of PI3K/AKT pathway inhibition by pyrazolone-derived APIs.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized 3-isopropyl-1H-pyrazol-5(4H)-one for downstream API development, rigorous analytical validation is required.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight. The expected
for the ion is 127.1. -
H-NMR Spectroscopy: Conducted in DMSO-
. Key diagnostic peaks include:-
A multiplet around
2.7-2.9 ppm corresponding to the methine proton of the isopropyl group. -
A doublet around
1.1-1.2 ppm for the six protons of the two methyl groups of the isopropyl moiety. -
A distinct singlet for the methylene protons (CH
) at the C4 position of the pyrazolone ring (if in the keto form) or a vinylic proton (if in the enol form), depending on the exact tautomeric equilibrium in the chosen NMR solvent[6][9].
-
By strictly adhering to these synthetic and analytical protocols, researchers can reliably produce and verify 3-isopropyl-1H-pyrazol-5(4H)-one, ensuring high-fidelity results in subsequent drug discovery campaigns.
References
-
ChemBK. "3-ISOPROPYL-1H-PYRAZOL-5(4H)-ONE - 简介". ChemBK.[Link]
-
Arabian Journal of Chemistry. "Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives". Arabian Journal of Chemistry.[Link]
-
MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". MDPI.[Link]
-
Journal of Medicinal Chemistry. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors". ACS Publications.[Link]
-
PMC. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors". NIH.[Link]
-
PMC. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". NIH.[Link]
-
bioRxiv. "Identification of novel succinate dehydrogenase inhibitors through deep generative model". bioRxiv.[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 29211-67-4|5-Isopropyl-2,4-dihydro-3H-pyrazol-3-one|BLD Pharm [bldpharm.com]
- 3. 5-Isopropyl-2,4-dihydro-3H-pyrazol-3-one | 29211-67-4 [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020106304A1 - Topical formulations - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectrabase.com [spectrabase.com]
